molecular formula C20H31FN2O B3799208 1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine

1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine

Cat. No.: B3799208
M. Wt: 334.5 g/mol
InChI Key: UUCOAELCGNPNAI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule, likely related to the class of compounds known as amines . Amines are derivatives of ammonia and can be categorized as primary, secondary, or tertiary. They play a significant role in the production of pharmaceuticals, dyes, and polymers .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-Ethyl-2-fluorophenyl)ethan-1-amine are synthesized through various chemical reactions . The exact method would depend on the specific structure and functional groups present in the compound.


Molecular Structure Analysis

The molecular structure of a compound determines its properties and reactivity. While the exact structure of this compound is not available, it likely contains functional groups such as amines and fluorophenyl groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of a fluorine atom can influence the compound’s reactivity and stability .

Mechanism of Action

The mechanism of action of a compound depends on its structure and the system in which it is used. Without specific information on the use of this compound, it’s challenging to determine its mechanism of action .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For instance, some amines can be irritants and have specific handling requirements .

Future Directions

The future directions for research and development of a compound depend on its potential applications. Given the wide range of uses for amines, there could be many potential future directions for this compound .

Properties

IUPAC Name

1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31FN2O/c1-22(15-18-9-13-24-16-18)14-17-6-10-23(11-7-17)12-8-19-4-2-3-5-20(19)21/h2-5,17-18H,6-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUCOAELCGNPNAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCN(CC1)CCC2=CC=CC=C2F)CC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine
Reactant of Route 2
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1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine
Reactant of Route 3
Reactant of Route 3
1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine
Reactant of Route 4
1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine
Reactant of Route 5
1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine
Reactant of Route 6
1-[1-[2-(2-fluorophenyl)ethyl]piperidin-4-yl]-N-methyl-N-(oxolan-3-ylmethyl)methanamine

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